molecular formula C17H22ClNO5S B2904115 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate CAS No. 1396998-68-7

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate

Cat. No. B2904115
CAS RN: 1396998-68-7
M. Wt: 387.88
InChI Key: DCCGHTQOVPPDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a synthetic compound that has shown promising results in preclinical studies and is currently undergoing clinical trials.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for researchers. It also has multiple mechanisms of action, which makes it a versatile tool for studying various aspects of cardiovascular diseases.
One limitation of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, its effects may vary depending on the specific disease model or experimental conditions used.

Future Directions

There are several potential future directions for research on Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate. One area of interest is the development of combination therapies that target multiple pathways involved in cardiovascular diseases. Another area of interest is the exploration of the potential use of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate in other diseases, such as metabolic disorders and cancer.
Conclusion
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of cardiovascular diseases. It has multiple mechanisms of action that contribute to its therapeutic effects, including the inhibition of ATP citrate lyase and the activation of AMP-activated protein kinase. While there are some limitations to its use in laboratory experiments, it has several advantages that make it a versatile tool for studying various aspects of cardiovascular diseases. There are several potential future directions for research on Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate, including the development of combination therapies and exploring its potential use in other diseases.

Synthesis Methods

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate involves several steps, including the reaction of tert-butyl carbamate with ethyl 3-mercaptopropionate, followed by the reaction of the resulting compound with 3-chlorobenzoyl chloride. The final product is obtained by the esterification of the resulting acid with ethanol.

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate has been extensively studied in preclinical models of cardiovascular diseases, including atherosclerosis, dyslipidemia, and heart failure. It has been shown to have multiple mechanisms of action that contribute to its therapeutic effects, including the inhibition of ATP citrate lyase, which is involved in the synthesis of cholesterol and fatty acids, and the activation of AMP-activated protein kinase, which regulates energy metabolism.

properties

IUPAC Name

ethyl 3-(3-chlorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-7-6-8-12(18)9-11/h6-9,13H,5,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCGHTQOVPPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C1=CC(=CC=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate

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